molecular formula C16H18N2O4S2 B216045 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide

Cat. No. B216045
M. Wt: 366.5 g/mol
InChI Key: INTYUKVDELPOTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide, also known as DMTBS, is a chemical compound with potential applications in scientific research. It is a sulfonamide derivative of benzothiazole, which is a heterocyclic compound commonly used in medicinal chemistry. DMTBS has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes such as carbonic anhydrase and urease. These enzymes are involved in various physiological processes, including acid-base balance, respiration, and nitrogen metabolism. By inhibiting these enzymes, N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide may have therapeutic effects in certain conditions.
Biochemical and Physiological Effects:
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide has been shown to have various biochemical and physiological effects, including inhibition of carbonic anhydrase and urease enzymes, anti-inflammatory effects, and potential anti-cancer effects. However, further research is needed to fully understand the mechanisms and potential therapeutic applications of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide in lab experiments is its potential as a selective inhibitor of certain enzymes. This can be useful in studying the physiological processes in which these enzymes are involved. However, one limitation is the relatively low yield of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide using current synthesis methods, which can make it difficult to obtain sufficient quantities for certain experiments.

Future Directions

There are several potential future directions for research involving N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide. One area of interest is its potential as an anti-inflammatory and anti-cancer agent. Further studies are needed to fully understand the mechanisms and potential therapeutic applications of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide in these areas. Another potential direction is the development of more efficient synthesis methods for N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide, which could increase its availability for research purposes. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide, as well as its potential applications in other areas of research.

Synthesis Methods

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide can be synthesized using various methods, including the reaction of 2-aminobenzenesulfonamide with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a base such as triethylamine. Another method involves the reaction of 2-aminobenzenesulfonamide with 2,3-dichloro-1,4-naphthoquinone in the presence of a base such as potassium carbonate. The yield of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide using these methods is typically around 50-60%.

Scientific Research Applications

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have inhibitory effects on certain enzymes, such as carbonic anhydrase and urease, which are involved in various physiological processes. N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide has also been studied for its potential as an anti-inflammatory and anti-cancer agent.

properties

Product Name

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide

Molecular Formula

C16H18N2O4S2

Molecular Weight

366.5 g/mol

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide

InChI

InChI=1S/C16H18N2O4S2/c1-16(2)8-12-14(13(19)9-16)23-15(17-12)18-24(20,21)11-6-4-10(22-3)5-7-11/h4-7H,8-9H2,1-3H3,(H,17,18)

InChI Key

INTYUKVDELPOTC-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC)C

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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